molecular formula C21H27ClN2O2S B4761158 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE

Cat. No.: B4761158
M. Wt: 407.0 g/mol
InChI Key: UHPCEQQWTUOAHJ-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a chlorobenzyl group

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-21(2,3)18-6-10-20(11-7-18)27(25,26)24-14-12-23(13-15-24)16-17-4-8-19(22)9-5-17/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCEQQWTUOAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE typically involves multiple steps:

    Formation of 4-tert-Butylbenzenesulfonyl chloride: This is achieved by reacting tert-butylbenzene with chlorosulfonic acid.

    Nucleophilic Substitution: The 4-tert-butylbenzenesulfonyl chloride is then reacted with piperazine to form 1-(4-tert-butylphenylsulfonyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(4-tert-butylphenylsulfonyl)piperazine with 4-chlorobenzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl-substituted piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The chlorobenzyl group can further modulate the compound’s activity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(METHYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE: Similar structure but with a methyl group instead of a tert-butyl group.

    1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-FLUOROBENZYL)PIPERAZINE: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.

Uniqueness

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE is unique due to the combination of its tert-butylphenylsulfonyl and chlorobenzyl groups, which confer specific chemical and biological properties that are not observed in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE
Reactant of Route 2
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1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-CHLOROBENZYL)PIPERAZINE

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